

# Spectroscopic Profile of 6-Amino-2-chlorobenzothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Amino-2-chlorobenzothiazole

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Amino-2-chlorobenzothiazole**, a molecule of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-Amino-2-chlorobenzothiazole**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.142-7.769	Multiplet	3H	Aromatic-H
4.221	Singlet	2H	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Specific chemical shift data for **6-Amino-2-chlorobenzothiazole** is not readily available in the public domain. General expected ranges for aromatic and heteroaromatic carbons are between 110-160 ppm.

Table 3: IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3454.74	Strong	N-H Stretch (Amino Group)
3088.36	Medium	Aromatic C-H Stretch
1632.51	Strong	C=N Stretch (Thiazole Ring)
1444.86	Medium	C-N Stretch
1274.83	Medium	C-S Stretch
889.62	Medium	Aromatic C-H Bending
815.14	Medium	Aromatic C-H Bending
761.66	Medium	C-Cl Stretch

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
184	100	[M] <sup>+</sup>
186	~33	[M+2] <sup>+</sup> (presence of <sup>37</sup> Cl)
157	~20	[M-HCN] <sup>+</sup>
149	~15	[M-Cl] <sup>+</sup>
125	~10	[C <sub>5</sub> H <sub>3</sub> N <sub>2</sub> S] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **6-Amino-2-chlorobenzothiazole**.

Instrumentation: Bruker AVANCE III 400 MHz spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **6-Amino-2-chlorobenzothiazole** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- The solution was transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Spectral Width: 16 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: DMSO-d<sub>6</sub>

- Temperature: 298 K
- Spectral Width: 240 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 for <sup>1</sup>H and  $\delta$  39.52 for <sup>13</sup>C).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **6-Amino-2-chlorobenzothiazole**.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **6-Amino-2-chlorobenzothiazole** was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The homogenous mixture was transferred to a pellet press and compressed under high pressure to form a transparent pellet.

Acquisition Parameters:

- Spectral Range: 4000-400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16
- A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Amino-2-chlorobenzothiazole**.

Instrumentation: Agilent GC-MS system with a quadrupole mass analyzer.

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph.

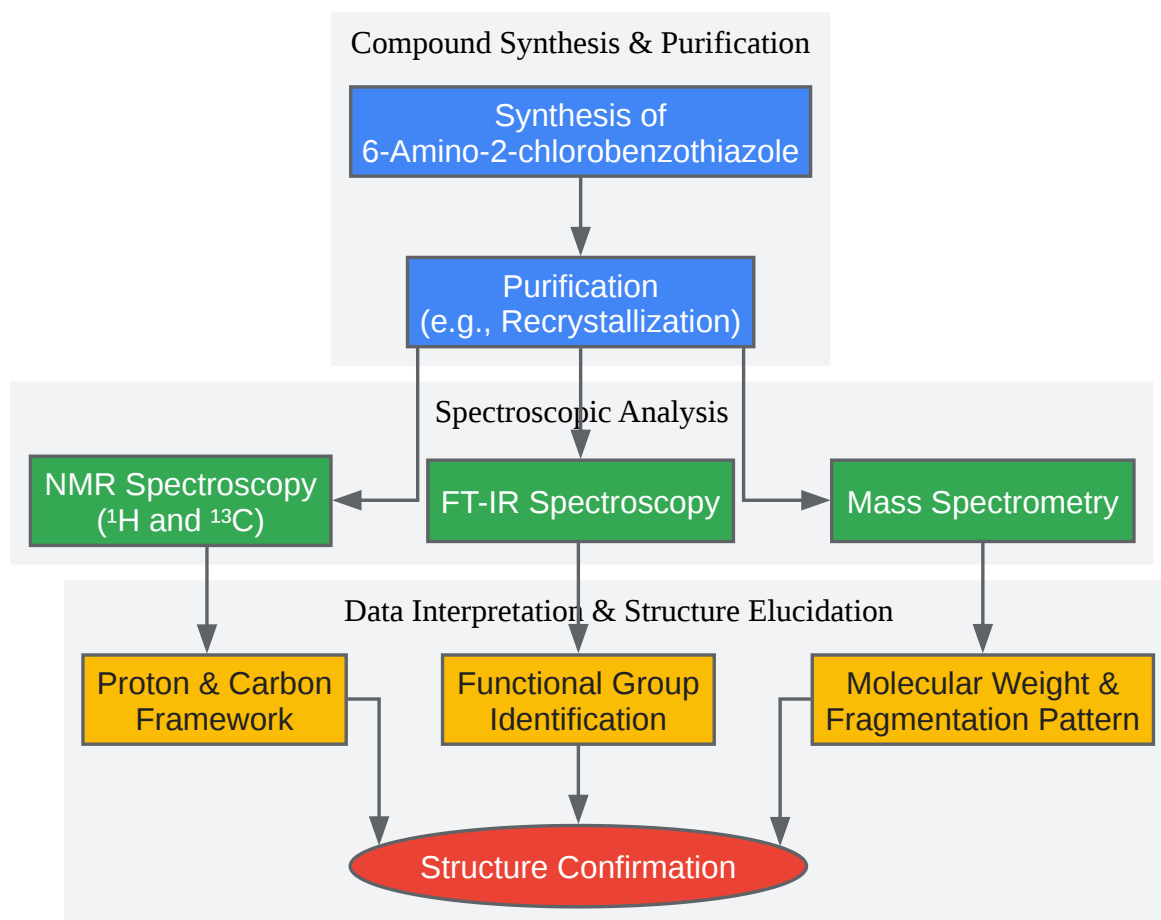
Ionization Method: Electron Ionization (EI)

- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Mass Analysis: The mass analyzer was scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **6-Amino-2-chlorobenzothiazole**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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